molecular formula C20H22FN3O2S2 B11434776 3-(4-fluorophenyl)-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-(4-fluorophenyl)-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11434776
M. Wt: 419.5 g/mol
InChI Key: OGMHOFRJGGDDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-FLUOROPHENYL)-6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a piperidinyl-ethyl-sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the addition of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-FLUOROPHENYL)-6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but may differ in their substituents.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings.

Uniqueness

3-(4-FLUOROPHENYL)-6-METHYL-2-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group and the piperidinyl-ethyl-sulfanyl moiety differentiates it from other thieno[3,2-d]pyrimidine derivatives, potentially enhancing its activity and selectivity in various applications.

Properties

Molecular Formula

C20H22FN3O2S2

Molecular Weight

419.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C20H22FN3O2S2/c1-13-11-16-18(28-13)19(26)24(15-7-5-14(21)6-8-15)20(22-16)27-12-17(25)23-9-3-2-4-10-23/h5-8,13H,2-4,9-12H2,1H3

InChI Key

OGMHOFRJGGDDMB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCCC3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.